Diethyl 4-methoxybenzalmalonate
Overview
Description
Diethyl 4-methoxybenzalmalonate is an organic compound with the molecular formula C15H18O5. It is a derivative of malonic acid and features a methoxybenzylidene group. This compound is often used in organic synthesis due to its versatile reactivity and ability to form various derivatives .
Mechanism of Action
Mode of Action
Similar compounds are known to undergo alkylation reactions with enolate ions, forming new c−c bonds and joining two smaller pieces into one larger molecule . This process involves the nucleophilic enolate ion reacting with an electrophilic alkyl halide in an S N 2 reaction and displacing the leaving group by backside attack .
Biochemical Pathways
Similar compounds are known to be involved in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-methoxybenzalmalonate can be synthesized through the condensation of diethyl malonate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield diethyl 4-methoxybenzylmalonate.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: 4-methoxybenzylidene malonic acid.
Reduction: Diethyl 4-methoxybenzylmalonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-methoxybenzalmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- Diethyl malonate
- Diethyl 4-methoxybenzylmalonate
- Diethyl 3,5-di-t-butyl-4-hydroxybenzyl malonate
Comparison: Diethyl 4-methoxybenzalmalonate is unique due to the presence of the methoxybenzylidene group, which imparts distinct reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the methoxy group can be leveraged for further functionalization .
Properties
IUPAC Name |
diethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Record name | DIETHYLMALONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | diethyl malonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
Record name | Diethyl propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | Ethyl malonate | |
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Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
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Record name | DIETHYLMALONATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHYLMALONATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
Record name | Diethyl malonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLMALONATE | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
Record name | Diethyl malonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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Record name | DIETHYLMALONATE | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
Record name | Ethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
Record name | Diethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | DIETHYL MALONATE | |
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Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | DIETHYL MALONATE | |
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Record name | Diethyl malonate | |
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Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-50 °C | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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Record name | Diethyl malonate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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